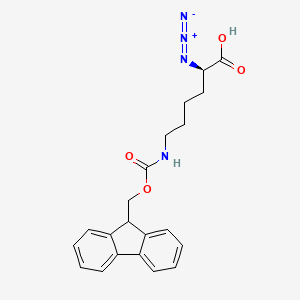

N3-D-Lys(Fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c22-25-24-19(20(26)27)11-5-6-12-23-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,26,27)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETYFSMTHHMLJP-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Chemical Versatility of N3-D-Lys(Fmoc)-OH: A Technical Guide for Advanced Research

For Immediate Release

A comprehensive technical guide detailing the chemical properties, synthesis protocols, and diverse applications of N3-D-Lys(Fmoc)-OH is now available for researchers, scientists, and professionals in the field of drug development. This advanced amino acid derivative serves as a cornerstone in modern peptide chemistry and bioconjugation, offering a unique combination of a stereospecific D-lysine core, a temporary Fmoc protecting group, and a bioorthogonal azide handle. This guide provides an in-depth look at the compound's characteristics and its role in pioneering scientific research.

This compound, a non-natural amino acid, is instrumental in the synthesis of modified peptides and the construction of complex biomolecular architectures. Its D-configuration offers resistance to enzymatic degradation, a critical attribute for the development of therapeutic peptides with enhanced in vivo stability. The fluorenylmethyloxycarbonyl (Fmoc) group provides robust protection of the α-amino group, enabling its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. Furthermore, the azide moiety on the side chain is a versatile functional group for "click chemistry," allowing for the precise and efficient conjugation of a wide array of molecules, including fluorescent probes, drug payloads, and polyethylene glycol (PEG) chains.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. The following tables summarize its key quantitative data.

| Identifier | Value |

| IUPAC Name | (2R)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

| CAS Number | 1198791-53-5[1] |

| Molecular Formula | C21H22N4O4[1] |

| Molecular Weight | 394.4 g/mol [1] |

| Property | Value | Notes |

| Appearance | White to off-white powder | As reported by various suppliers. |

| Melting Point | No specific data for D-isomer. L-isomer: 78 °C (decomposes) | The melting point of the L-isomer provides a useful reference. |

| Solubility | Soluble in DMF, DMSO, NMP | Qualitative data from multiple sources. Quantitative solubility data is not readily available. |

| Purity | Typically >95% by HPLC | Based on general specifications for commercially available research-grade amino acid derivatives. |

| Storage | Store at -20°C[1] | Recommended for long-term stability. |

Strategic Applications in Research and Development

The unique trifunctional nature of this compound makes it a valuable reagent in a multitude of research and development applications:

-

Peptide Synthesis: It is a key building block for the creation of peptides with enhanced proteolytic stability due to the presence of the D-amino acid.[2]

-

Click Chemistry: The azide group facilitates highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the site-specific labeling and modification of peptides.

-

Bioconjugation: This amino acid is instrumental in the development of peptide-drug conjugates, fluorescently labeled probes for cellular imaging, and other advanced biomaterials.

Experimental Protocols: A Guide to Synthesis and Conjugation

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence and its subsequent modification via click chemistry. These protocols are based on standard, widely accepted procedures in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Fmoc-SPPS process for incorporating this compound into a peptide chain.

Materials:

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

This compound

-

Standard Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

-

Coupling of this compound:

-

Pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-containing peptide and an alkyne-functionalized molecule.

Materials:

-

Azide-containing peptide (synthesized as described above)

-

Alkyne-functionalized molecule (e.g., a fluorescent dye)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol)

Procedure:

-

Dissolve Reactants: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.

-

Prepare Catalyst: Prepare fresh solutions of CuSO4 and sodium ascorbate.

-

Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. The reaction is typically rapid and can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, purify the resulting triazole-linked conjugate by RP-HPLC.

Visualizing the Workflow: Synthesis of a Fluorescently Labeled Peptide

The following diagram illustrates the logical workflow for the synthesis of a fluorescently labeled peptide using this compound, from the initial solid-phase synthesis to the final bioconjugation step.

Caption: Experimental workflow for peptide synthesis and labeling.

This in-depth guide serves as a valuable resource for researchers leveraging the power of this compound in their scientific endeavors. Its unique chemical properties and versatility continue to drive innovation in peptide-based therapeutics, diagnostics, and materials science.

References

N3-D-Lys(Fmoc)-OH structure and molecular weight

An In-depth Technical Guide on Nε-azido-Nα-Fmoc-D-lysine (N3-D-Lys(Fmoc)-OH)

This technical guide provides a comprehensive overview of Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-D-lysine, a crucial building block in modern biochemical and pharmaceutical research. The document details its chemical structure, molecular properties, and its application in bioconjugation and peptide synthesis.

Core Compound Identification and Properties

Nε-azido-Nα-Fmoc-D-lysine, systematically named (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-6-azidohexanoic acid, is a derivative of the amino acid D-lysine. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group makes it suitable for solid-phase peptide synthesis (SPPS), while the azido group on the ε-amino group of the side chain allows for bioorthogonal "click" chemistry reactions.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₂N₄O₄ | [1][2][3] |

| Molecular Weight | 394.4 g/mol | [1] |

| CAS Number | 1198791-53-5 | [1] |

Chemical Structure

The chemical structure of this compound is characterized by a D-lysine core. The α-amino group is protected by a bulky Fmoc group, and the ε-amino group at the terminus of the side chain is functionalized with an azide group.

References

A Technical Guide to N3-D-Lys(Fmoc)-OH: Synthesis, Bioconjugation, and Applications for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N3-D-Lys(Fmoc)-OH, a key building block for researchers, scientists, and drug development professionals. We will delve into its chemical properties, supplier information, detailed experimental protocols for its incorporation into peptides, and subsequent bioconjugation applications.

Core Compound Information

This compound , with the IUPAC name (2R)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, is an unnatural amino acid derivative. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, making it suitable for standard Fmoc-based solid-phase peptide synthesis (SPPS). The key functional group is the azide (-N3) on the side chain, which serves as a bioorthogonal handle for "click chemistry" reactions.

CAS Number: 1198791-53-5[1][2]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C21H22N4O4[1][2] |

| Molecular Weight | 394.42 g/mol [1] |

| Appearance | White crystalline powder |

| Storage Conditions | 2-8 °C or -20 °C |

Supplier Information

This compound is available from several chemical suppliers specializing in reagents for peptide synthesis and life sciences research. Below is a summary of some commercially available options.

| Supplier | Catalog Number (Example) | Purity (Typical) |

| Aapptec | AFK245 | Lot-specific |

| ChemScene | CS-0617878 | ≥98% |

| MedChemExpress | HY-151660 | >98% |

| BOC Sciences | - | 98.0-100.5% (by titration) |

| TargetMol | T10189 | >98% |

| Sigma-Aldrich | ATEH99A545FA | - |

Experimental Protocols

The primary application of this compound is the synthesis of azide-modified peptides, which can then be functionalized through click chemistry. The overall workflow involves two main stages: Solid-Phase Peptide Synthesis (SPPS) and the subsequent azide-alkyne cycloaddition.

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a resin support. The azide group is stable to the standard conditions of Fmoc-SPPS, including piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage.

Materials:

-

Fmoc-Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N'-Diisopropylethylamine)

-

Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (for standard amino acids):

-

Pre-activate a solution of the standard Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF for approximately 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Incorporation of this compound:

-

At the desired position in the peptide sequence, use this compound following the same coupling procedure as for standard amino acids. A slightly longer coupling time (e.g., 2-4 hours) can be employed to ensure high coupling efficiency.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4) for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF, then dichloromethane (DCM), and dry under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

References

A Technical Guide to the Solubility and Stability of N₃-D-Lys(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility and stability characteristics of N-epsilon-(9-fluorenylmethoxycarbonyl)-N-alpha-azido-D-lysine (N₃-D-Lys(Fmoc)-OH). The information herein is intended to support its effective use in solid-phase peptide synthesis (SPPS), bioconjugation, and other advanced applications in drug development and chemical biology.

Introduction

N₃-D-Lys(Fmoc)-OH is a non-natural amino acid derivative that serves as a critical building block in modern peptide chemistry. It incorporates two key functionalities: the fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amine protection in SPPS, and a side-chain azide (N₃) group. The azide moiety is a versatile chemical handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4] These reactions enable the precise, site-specific conjugation of peptides to other molecules, including fluorescent dyes, imaging agents, polymers, or therapeutic payloads.[5]

Understanding the solubility and stability of this reagent is paramount for its successful application, ensuring reproducibility, high yields, and purity in complex synthetic workflows.

Physicochemical Properties

-

Molecular Formula: C₂₁H₂₂N₄O₄

-

Molecular Weight: 394.4 g/mol

-

Appearance: White crystalline powder

-

Storage: Store at 2-8°C, protected from light and moisture, under an inert atmosphere such as nitrogen is recommended for long-term stability.

Solubility Profile

While specific quantitative solubility data for N₃-D-Lys(Fmoc)-OH is not extensively published, a reliable profile can be established based on the known behavior of structurally similar Fmoc-protected amino acids and general solvent compatibility in peptide synthesis. Fmoc-amino acids are generally characterized by poor solubility in aqueous solutions but good solubility in polar aprotic organic solvents.

Table 1: Qualitative and Estimated Quantitative Solubility of N₃-D-Lys(Fmoc)-OH

| Solvent | Abbreviation | Type | Qualitative Solubility | Estimated Quantitative Solubility* |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | > 0.4 M |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | > 0.4 M |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | Highly Soluble | > 0.4 M |

| Dichloromethane | DCM | Nonpolar Aprotic | Soluble | Moderately Soluble |

| Tetrahydrofuran | THF | Polar Aprotic | Soluble | Moderately Soluble |

| Acetonitrile | ACN | Polar Aprotic | Slightly Soluble | Low |

| Water | H₂O | Polar Protic | Insoluble | Very Low |

| Methanol | MeOH | Polar Protic | Slightly Soluble | Low |

| Diethyl ether | Et₂O | Nonpolar Aprotic | Insoluble | Very Low |

Stability Profile

The stability of N₃-D-Lys(Fmoc)-OH is governed by the chemical properties of its two key functional moieties: the Fmoc protecting group and the azide side chain.

Fmoc Group Stability

The Fmoc group is the basis of its utility in SPPS. It is stable under acidic conditions but is readily cleaved by a base, typically a secondary amine like piperidine, via a β-elimination mechanism.

Azide Group Stability

The azide group is remarkably stable under a wide range of conditions, making it highly suitable for multistep synthesis. It is inert to the acidic and basic conditions typically employed in Fmoc-based SPPS. However, it is sensitive to reducing agents.

Table 2: Chemical Stability of N₃-D-Lys(Fmoc)-OH

| Condition / Reagent | Effect on Fmoc Group | Effect on Azide (N₃) Group | Application Context |

| 20% Piperidine in DMF | Unstable (Cleaved) | Stable | Fmoc deprotection in SPPS |

| Trifluoroacetic Acid (TFA) | Stable | Stable | Peptide cleavage from resin |

| Phosphonium/Aminium Reagents (HBTU, HATU, PyBOP) | Stable | Stable | Peptide coupling reactions |

| Reducing Agents (e.g., DTT, TCEP, H₂) | Stable | Unstable (Reduced to Amine) | Avoid during synthesis; used for conversion to amine if desired |

| Copper(I) Catalysts | Stable | Reactive (Undergoes Cycloaddition) | CuAAC "Click Chemistry" |

| Strained Alkynes (e.g., DBCO, BCN) | Stable | Reactive (Undergoes Cycloaddition) | SPAAC "Click Chemistry" |

| Long-term storage (Solid, 2-8°C, dark, dry) | Stable | Stable | Recommended storage |

Experimental Protocols

The following sections provide detailed, generalized protocols for the empirical determination of solubility and stability.

Protocol for Quantitative Solubility Determination

This protocol describes a method for determining the saturation solubility of N₃-D-Lys(Fmoc)-OH in a given solvent using gravimetric analysis.

Caption: Workflow for determining quantitative solubility.

Methodology:

-

Preparation: Add an excess amount of N₃-D-Lys(Fmoc)-OH (e.g., 50 mg) to a tared glass vial. Record the exact mass.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent at a controlled temperature (e.g., 25°C).

-

Equilibration: Seal the vial and agitate the slurry using a vortex mixer or shaker for 24 hours at the same constant temperature to ensure the solution reaches equilibrium saturation.

-

Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) without disturbing the solid pellet.

-

Analysis: Transfer the supernatant to a new, pre-weighed vial. Evaporate the solvent completely using a vacuum concentrator or a stream of nitrogen.

-

Calculation: Weigh the vial containing the dried residue. The mass of the solute divided by the volume of the supernatant taken gives the solubility (e.g., in mg/mL).

Protocol for Stability Assessment by HPLC

This protocol outlines a method to assess the stability of N₃-D-Lys(Fmoc)-OH in a specific solvent over time.

Caption: Workflow for assessing stability via HPLC.

Methodology:

-

Solution Preparation: Prepare an accurate stock solution of N₃-D-Lys(Fmoc)-OH (e.g., 1.0 mg/mL) in the solvent of interest (e.g., DMF).

-

Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by reverse-phase HPLC to establish the initial purity.

-

Typical HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Detection: UV at 265 nm

-

-

-

Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).

-

Time-Point Analysis: At regular intervals (e.g., 8, 24, 48, 168 hours), withdraw another aliquot and analyze it using the same HPLC method.

-

Data Analysis: For each chromatogram, calculate the purity of the N₃-D-Lys(Fmoc)-OH by dividing its peak area by the total area of all peaks. A decrease in this percentage over time indicates degradation.

Application Workflow: SPPS and Bioconjugation

The primary utility of N₃-D-Lys(Fmoc)-OH is its seamless integration into Fmoc-SPPS workflows, followed by highly specific side-chain modification via click chemistry.

Caption: Workflow for SPPS incorporation and subsequent bioconjugation.

This workflow illustrates the incorporation of the azide functionality onto a growing peptide chain. The azide side chain remains inert throughout the cycles of deprotection and coupling, as well as during the final acidic cleavage from the solid support. The resulting purified peptide, now containing a bioorthogonal azide handle, is ready for highly specific conjugation to an alkyne-modified molecule of interest.

References

An In-Depth Technical Guide to N3-D-Lys(Fmoc)-OH in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-ε-azido-N-α-(9-fluorenylmethoxycarbonyl)-D-lysine (N3-D-Lys(Fmoc)-OH), a key building block in the field of click chemistry. Its unique structure, combining an azide moiety with the Fmoc protecting group, makes it an invaluable tool for peptide synthesis, bioconjugation, and the development of novel therapeutics.

Introduction to this compound

This compound is a derivative of the amino acid D-lysine, where the epsilon-amino group is modified with an azide group (-N3) and the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This configuration allows for its direct incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[1] The presence of the azide group provides a bioorthogonal handle for subsequent modification via "click" chemistry reactions.[2][3]

Key Features:

-

Bioorthogonal Azide Group: The azide functionality is highly reactive with alkynes in click chemistry reactions but remains inert to most biological functional groups, ensuring specific and efficient conjugation.

-

Fmoc Protection: The Fmoc protecting group is stable under a variety of reaction conditions but can be readily removed with a mild base, such as piperidine, making it ideal for stepwise peptide synthesis.

-

SPPS Compatibility: this compound is fully compatible with standard Fmoc-based SPPS workflows, allowing for the precise, site-specific incorporation of an azide group into a peptide sequence.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C21H22N4O4 | |

| Molecular Weight | 394.4 g/mol | |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C | |

| Solubility | Soluble in DMF, DMSO |

Synthesis of this compound

While a variety of methods exist for the synthesis of azido amino acids, a common approach for preparing Nε-azido-lysine derivatives involves a diazo-transfer reaction on the corresponding amine. A plausible synthetic route starting from Fmoc-D-Lys-OH is outlined below. The yields for these reactions are typically in the range of 60-90%.

Click Chemistry Applications

The azide group of this compound is a versatile handle for two primary types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.

References

The Azide Group in N3-D-Lys(Fmoc)-OH: A Technical Guide to Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of peptides and proteins is a cornerstone of modern chemical biology and drug development. The introduction of bioorthogonal functional groups allows for precise and efficient conjugation of a wide array of molecules, from fluorescent probes to therapeutic payloads. Among the most versatile and widely used bioorthogonal handles is the azide group, and N3-D-Lys(Fmoc)-OH has emerged as a key building block for its incorporation into peptides via solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the role of the azide group in this compound for bioconjugation, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

The Azide Group: A Bioorthogonal Hub for Chemical Ligation

The azide moiety (-N₃) is a small, stable, and abiotic functional group, making it an ideal candidate for bioorthogonal chemistry.[1] Its inertness to the common reagents and conditions used in Fmoc-based SPPS ensures its integrity throughout peptide synthesis.[2][3] The true power of the azide group lies in its ability to undergo highly specific and efficient ligation reactions with complementary partners, enabling the covalent linkage of the azide-modified peptide to another molecule of interest. The three primary bioconjugation strategies involving the azide group are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with an azide, offering excellent biocompatibility for in vivo applications.[4]

-

Staudinger Ligation: A reaction between an azide and a phosphine, which can be engineered to form a stable amide bond.[5]

Quantitative Data for Bioconjugation Reactions

The choice of bioconjugation strategy often depends on factors such as desired reaction kinetics, biocompatibility, and the nature of the molecules to be conjugated. The following tables summarize key quantitative data for the primary azide-based ligation chemistries.

Table 1: Stability of the Azide Group during Fmoc-SPPS Cleavage

| Cleavage Cocktail Scavenger | Azide Reduction (%) | Notes | Reference |

| Triisopropylsilane (TIS) | Minimal | Recommended for preserving the azide group. | |

| 1,2-Ethanedithiol (EDT) | Significant | Known to cause substantial reduction of the azide to an amine. | |

| Dithiothreitol (DTT) | Can occur | Less reductive than EDT, but caution is still advised. |

Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions

| Cyclooctyne | Azide Reactant | k₂ (M⁻¹s⁻¹) | Reference |

| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.6 - 1.0 | |

| Dibenzoannulated cyclooctyne (DIBO) | Benzyl Azide | ~0.3 - 0.7 | |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.06 - 0.1 | |

| Cyclooctyne (OCT) | Benzyl Azide | ~2.4 x 10⁻³ |

Table 3: Yields for Traceless Staudinger Ligation of Peptides

| Ligation Site | Yield (%) | Notes | Reference |

| Glycyl-Glycyl | >90% | High yields are observed for couplings involving glycine at the ligation junction. | |

| Non-Glycyl | <50% (initially) | Yields can be lower due to a competing aza-Wittig reaction. | |

| Non-Glycyl (optimized) | >80% | Use of electron-rich phosphinothiols and low-polarity solvents improves yields. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these bioconjugation strategies. The following are representative protocols for the incorporation of this compound into a peptide and subsequent ligation reactions.

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing an azidolysine residue.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), 1-Hydroxybenzotriazole (HOBt)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling:

-

Pre-activate the desired Fmoc-amino acid (3 equivalents) with PyBOP (3 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.).

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

To incorporate the azidolysine, use this compound in the corresponding coupling step.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Resin Washing and Drying: Wash the final peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum.

-

Peptide Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the bioconjugation of an azide-modified peptide with an alkyne-functionalized molecule.

Materials:

-

Azide-modified peptide

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer

-

Organic co-solvent (if needed for solubility): DMSO or DMF

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne-reagent is typically used.

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

-

-

Reaction Setup:

-

In a reaction tube, combine the azide-peptide and alkyne-molecule solutions.

-

Add the CuSO₄ and THPTA solutions. A common final concentration for copper is 50-250 µM, with a 5-fold molar excess of the ligand.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Reaction Incubation: Mix the reaction mixture and incubate at room temperature. Reaction times can vary from 30 minutes to a few hours.

-

Purification: Purify the peptide conjugate by RP-HPLC or size-exclusion chromatography to remove unreacted starting materials and the catalyst.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-modified peptide with a strained cyclooctyne, such as a DBCO- or BCN-functionalized molecule.

Materials:

-

Azide-modified peptide

-

DBCO- or BCN-functionalized molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer

-

Organic co-solvent (if needed for solubility): DMSO or DMF

Procedure:

-

Prepare Solutions:

-

Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the DBCO- or BCN-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne-reagent is typically used.

-

-

Reaction Incubation:

-

Mix the solutions of the azide-peptide and the cyclooctyne-molecule.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the reactivity of the specific cyclooctyne.

-

-

Purification: Purify the peptide conjugate by RP-HPLC or size-exclusion chromatography to remove the unreacted cyclooctyne.

Protocol 4: Traceless Staudinger Ligation

This protocol outlines a general procedure for the traceless Staudinger ligation between an azide-modified peptide and a peptide with a C-terminal phosphinothioester.

Materials:

-

Azide-modified peptide (N-terminal azide)

-

Peptide with a C-terminal phosphinothioester

-

Solvent: THF/H₂O (3:1) or other suitable solvent system like toluene or dioxane for non-glycyl ligations.

Procedure:

-

Reaction Setup: Dissolve the azide-modified peptide and the phosphinothioester peptide in the chosen solvent system.

-

Reaction Incubation: Stir the reaction mixture at room temperature for 12-24 hours.

-

Workup and Purification:

-

Acidify the reaction mixture (e.g., with 2 N HCl) and remove the solvents under reduced pressure.

-

Purify the resulting ligated peptide by chromatography (e.g., silica gel or RP-HPLC).

-

Visualizing the Workflows and Mechanisms

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and reaction mechanisms.

Caption: General workflow for bioconjugation using this compound.

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Mechanism of Staudinger Ligation.

References

An In-Depth Technical Guide to the Fmoc Protecting Group in N3-D-Lys(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, with a specific focus on its application in the non-canonical amino acid, Nε-azido-D-lysine (N3-D-Lys(Fmoc)-OH). This information is intended to assist researchers in the fields of peptide synthesis, chemical biology, and drug discovery in effectively utilizing this versatile building block.

Introduction to the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group predominantly used for the temporary protection of the α-amino group of amino acids during solid-phase peptide synthesis (SPPS).[1][2] Its introduction revolutionized peptide chemistry by enabling an orthogonal protection strategy, where the Nα-Fmoc group can be removed under mild basic conditions without affecting the acid-labile protecting groups typically used for reactive amino acid side chains.[2] This allows for the sequential and controlled elongation of the peptide chain with minimal side reactions.[2]

The Fmoc group's lability stems from the acidic proton at the C9 position of the fluorene ring system.[3] In the presence of a mild base, typically a secondary amine like piperidine, this proton is abstracted, leading to a β-elimination reaction that liberates the free amine of the amino acid, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct is subsequently scavenged by the excess amine to form a stable adduct, which is washed away.

The Unique Role of this compound in Peptide Synthesis

This compound is a derivative of the amino acid D-lysine where the α-amino group is protected by Fmoc and the ε-amino group of the side chain is modified with an azide (-N3) moiety. This dual functionality makes it a highly valuable tool in modern peptide science for several reasons:

-

Bioorthogonal Chemistry: The azide group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can undergo specific and efficient chemical reactions. This allows for the post-synthetic modification of peptides with a wide array of molecules, such as fluorescent probes, imaging agents, or drug payloads, through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), collectively known as "click chemistry".

-

Orthogonal Protection: The Fmoc group on the α-amino group allows for its incorporation into a growing peptide chain using standard Fmoc-SPPS protocols. The azide group on the side chain is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions of final peptide cleavage from the resin (e.g., trifluoroacetic acid - TFA).

-

Stereochemical Specificity: The use of the D-enantiomer of lysine can be crucial in designing peptides with enhanced proteolytic stability or specific conformational properties.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of this compound in peptide synthesis. It is important to note that while specific data for this derivative is limited, the provided values are based on typical conditions for Fmoc-amino acids and can serve as a strong starting point for synthesis optimization.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₂N₄O₄ | |

| Molecular Weight | 394.43 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility in DMF | Clear and soluble (1 mmol in 2 mL) | |

| Purity (Typical) | ≥98% | |

| Storage Conditions | 0 - 8 °C, under inert gas, protected from light |

Table 1: Physicochemical Properties of this compound

| Parameter | Typical Value/Range | Notes | Reference(s) |

| Fmoc Deprotection Time | 5 - 20 minutes (total) | Typically performed in two steps (e.g., 5 min + 15 min) with 20% piperidine in DMF. | |

| Coupling Time | 1 - 2 hours | May require longer times or double coupling for sterically hindered residues. | |

| Amino Acid Equivalents | 3 - 5 eq. (relative to resin loading) | Higher equivalents can improve coupling efficiency, especially for difficult sequences. | |

| Coupling Reagent Equiv. | 3 - 5 eq. | Common reagents include HBTU, HATU, and DIC. | |

| Base Equivalents (DIPEA) | 6 - 10 eq. | Used to activate the carboxylic acid of the incoming Fmoc-amino acid. |

Table 2: Typical Reaction Parameters for this compound in SPPS

Experimental Protocols

The following are detailed, step-by-step protocols for the key experimental procedures involving this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition using Fmoc chemistry.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagent (e.g., HBTU)

-

Activation base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. c. Drain the solution. d. Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

Coupling of this compound: a. In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of HBTU in DMF. b. Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Drain the coupling solution and wash the resin with DMF (3-5 times). f. (Optional) Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azide side chain of the lysine residue while the peptide is still attached to the solid support.

Materials:

-

Peptide-resin containing the N3-D-Lys residue

-

Alkyne-functionalized molecule (e.g., a fluorescent probe)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent system (e.g., DMF/water or t-butanol/water)

Procedure:

-

Resin Swelling: Swell the peptide-resin in the chosen solvent system.

-

Reaction Mixture Preparation: a. To the swollen resin, add the alkyne-functionalized molecule (typically a slight excess, 1.2-1.5 equivalents). b. In a separate vial, prepare a fresh stock solution of CuSO₄ (e.g., 20 mM in water). c. In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Click Reaction: a. Add the CuSO₄ solution to the resin mixture, followed immediately by the sodium ascorbate solution. The final concentrations are typically in the range of 1 mM for CuSO₄ and 5 mM for sodium ascorbate. b. Agitate the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours. c. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC or mass spectrometry.

-

Washing: Once the reaction is complete, thoroughly wash the resin with the reaction solvent, water, and DMF to remove excess reagents and copper salts.

Mandatory Visualizations

Synthesis of this compound

Caption: A simplified schematic for the synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: Workflow for the incorporation of this compound in SPPS.

Experimental Workflow for Kinase Inhibitor Probe Synthesis and Testing

Caption: A logical workflow for the synthesis and application of a kinase probe.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, and its application in conjunction with non-canonical amino acids like this compound opens up a vast landscape of possibilities for creating novel and functional peptides. A thorough understanding of the principles of Fmoc chemistry, combined with optimized protocols for synthesis and modification, empowers researchers to design and construct sophisticated peptide-based molecules for a wide range of applications in research, diagnostics, and therapeutics. The stability and bioorthogonality of the azide moiety in this compound, in particular, make it a cornerstone for the development of next-generation peptide drugs and chemical biology probes.

References

An In-Depth Technical Guide to N3-D-Lys(Fmoc)-OH Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-D-Lys(Fmoc)-OH is a versatile building block in modern peptide chemistry, enabling the site-specific incorporation of an azide moiety into peptide sequences. This functionality serves as a bioorthogonal handle for a variety of chemical modifications, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This technical guide provides a comprehensive overview of the applications of this compound in peptide synthesis, with a focus on its utility in drug development and biomedical research. Detailed experimental protocols for its incorporation into peptides and subsequent conjugation reactions are provided, along with quantitative data and illustrative diagrams to guide researchers in their experimental design.

Introduction to this compound

This compound is a non-canonical amino acid derivative that features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine and an azide (-N3) group on the side chain of a D-lysine backbone. The Fmoc group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[1][2] The key feature of this amino acid is the azide group, which is chemically inert to the standard conditions of Fmoc-based peptide synthesis, including piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin.[1] This stability allows for the precise placement of the azide functionality within a peptide sequence, which can then be selectively reacted with an alkyne-containing molecule post-synthetically. This bioorthogonal ligation strategy has revolutionized the synthesis of complex peptide conjugates.[1]

Core Applications in Peptide Synthesis

The primary application of this compound lies in its ability to introduce a versatile chemical handle for post-synthetic modifications. This has significant implications for various fields, including:

-

Peptide-Drug Conjugates (PDCs): The azide group allows for the covalent attachment of cytotoxic drugs, targeting ligands, or imaging agents to peptides, enabling the development of targeted therapeutics.[1]

-

Bioconjugation: Peptides containing this compound can be readily conjugated to other biomolecules, such as proteins, antibodies, and nucleic acids, to create novel hybrid materials and research tools.

-

Fluorescent Labeling: The attachment of fluorescent dyes to peptides via click chemistry facilitates their use in cellular imaging, trafficking studies, and diagnostic assays.

-

Peptide Cyclization: Intramolecular click reactions between an azide and an alkyne within the same peptide sequence can be used to generate cyclic peptides, which often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts.

-

Material Science: Peptides functionalized with this compound can be immobilized on surfaces or incorporated into biomaterials to create functionalized scaffolds for tissue engineering and other applications.

Quantitative Data

While specific, direct comparative studies on the coupling efficiency of this compound are not extensively published, the available literature and technical documentation suggest that it is compatible with standard SPPS protocols with expected high coupling yields. The overall yield and purity of the final peptide conjugate are dependent on several factors, including the peptide sequence, the efficiency of the click chemistry reaction, and the purification methods.

| Parameter | Expected Range | Notes |

| Crude Azide-Peptide Purity (Post-SPPS) | 60-95% | Dependent on peptide length, sequence complexity, and synthesis efficiency. |

| Purified Azide-Peptide Yield | 30-70% | Based on the initial resin loading and purification losses. |

| Click Chemistry (CuAAC/SPAAC) Conversion | >95% | Click chemistry reactions are generally highly efficient with near-quantitative conversion. |

| Final Labeled Peptide Purity | >98% | Achievable with efficient HPLC purification. |

| Overall Yield of Labeled Peptide | 15-50% | Highly dependent on the yields of the preceding synthesis and purification steps. |

Experimental Protocols

Incorporation of this compound via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing the N3-D-Lys moiety using standard Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling:

-

For standard Fmoc-amino acids: Pre-activate a solution of the Fmoc-amino acid (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

-

Incorporation of this compound: Couple this compound using the same procedure as for other amino acids.

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Purification: Purify the crude azide-modified peptide by reverse-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin CuAAC reaction of an azide-containing peptide with a terminal alkyne.

Materials:

-

Resin-bound azide-peptide

-

Alkyne-containing molecule (e.g., fluorescent dye, drug molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand)

-

Solvent (e.g., DMF/H₂O mixture)

Procedure:

-

Resin Swelling: Swell the resin-bound azide-peptide in the reaction solvent.

-

Prepare Reaction Cocktail: In a separate vial, prepare the click chemistry reaction cocktail. A typical cocktail consists of the alkyne-containing molecule (1.5-5 eq.), CuSO₄ (0.1-0.5 eq.), and sodium ascorbate (1-2 eq.) in the reaction solvent. TBTA (0.1-0.5 eq.) can be added to stabilize the Cu(I) oxidation state.

-

Click Reaction: Add the reaction cocktail to the resin and agitate the mixture at room temperature for 4-12 hours.

-

Washing: After the reaction is complete, wash the resin thoroughly with the reaction solvent, water, and DMF to remove copper salts and excess reagents.

-

Cleavage and Purification: Cleave the peptide conjugate from the resin and purify it as described in the SPPS protocol.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free SPAAC reaction of an azide-containing peptide with a strained alkyne (e.g., DBCO, BCN).

Materials:

-

Purified azide-peptide

-

Strained alkyne-containing molecule (e.g., DBCO-dye)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO), if needed

Procedure:

-

Dissolve Reactants: Dissolve the purified azide-peptide in the reaction buffer. Dissolve the strained alkyne-containing molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the strained alkyne is typically used.

-

Reaction Incubation: Mix the solutions of the azide-peptide and the strained alkyne. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

-

Purification: Purify the peptide conjugate by reverse-phase HPLC to remove any unreacted starting materials.

Visualizations

Figure 1: General experimental workflow for the synthesis of a peptide conjugate using this compound.

Figure 2: Comparison of CuAAC and SPAAC click chemistry reactions for peptide conjugation.

Figure 3: Hypothetical signaling pathway that could be studied using a fluorescently labeled peptide probe.

Conclusion

This compound is an invaluable tool for the synthesis of complex and functionalized peptides. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide group provide a robust platform for the development of novel peptide-based therapeutics, diagnostics, and research tools. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary information to successfully implement this versatile building block in their peptide synthesis endeavors.

References

An In-Depth Technical Guide to N3-D-Lys(Fmoc)-OH: Features, Advantages, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-D-Lys(Fmoc)-OH is a cornerstone building block in modern peptide chemistry and drug development, offering a versatile platform for the site-specific modification of peptides. This D-amino acid derivative incorporates a bioorthogonal azide handle on the lysine side chain, enabling highly efficient and specific conjugation to a wide array of molecules through "click chemistry." The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the key features and advantages of this compound, detailed experimental protocols for its use, and a summary of its applications in research and therapeutic development.

Core Features and Physicochemical Properties

This compound is a non-canonical amino acid derivative that serves as a linchpin for introducing an azide moiety into a peptide sequence. The azide group is a key functional handle for bioorthogonal ligation, meaning it remains inert to the biological functionalities present in peptides and proteins but reacts selectively with a specific partner, typically an alkyne.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Fmoc-D-Lys(N3)-OH, Nα-(9-Fluorenylmethoxycarbonyl)-Nε-azido-D-lysine |

| Molecular Formula | C₂₁H₂₂N₄O₄ |

| Molecular Weight | 394.43 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, and other common organic solvents used in peptide synthesis |

Key Advantages in Peptide Synthesis and Drug Development

The unique chemical architecture of this compound confers several significant advantages for researchers and drug developers:

-

Bioorthogonality : The azide group is chemically inert to the functional groups typically found in biological systems, ensuring that subsequent modifications are highly specific and occur only at the desired location.[2]

-

Compatibility with Fmoc-SPPS : The Fmoc protecting group allows for seamless integration into standard automated or manual Fmoc-based solid-phase peptide synthesis workflows.[1] The azide functionality is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine) and the acidic conditions of final peptide cleavage from the resin (e.g., trifluoroacetic acid).[3]

-

Versatility in "Click Chemistry" : The azide handle can participate in two highly efficient click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A rapid and high-yielding reaction with terminal alkynes, catalyzed by copper(I).[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free alternative that reacts with strained cyclooctynes like DBCO or BCN, ideal for applications in living systems where copper toxicity is a concern.

-

-

Site-Specific Modification : Incorporation of this compound allows for the precise placement of a conjugation handle at a specific position within a peptide sequence. This is crucial for creating well-defined peptide-drug conjugates, imaging agents, and other functionalized biomolecules.

-

Enhanced Proteolytic Stability : The inclusion of a D-amino acid, such as this compound, can increase the resistance of the resulting peptide to degradation by proteases, which typically recognize L-amino acids. This can lead to a longer in vivo half-life for peptide-based therapeutics.

Table 2: Qualitative Comparison of Coupling Efficiency Factors

| Factor | Impact on this compound Coupling | Mitigation Strategies |

| Steric Hindrance | The bulky Fmoc group and the lysine side chain can present some steric challenges, potentially leading to slightly lower coupling efficiency compared to smaller amino acids. | Use of more potent coupling reagents (e.g., HATU, HCTU), extending coupling times, or performing a double coupling. |

| Peptide Aggregation | In certain sequences, aggregation of the growing peptide chain on the resin can hinder access to the N-terminal amine. | Use of low-substitution resins or aggregation-disrupting additives. |

| Reagent Choice | Standard coupling reagents may be less effective. | Uronium/aminium or phosphonium-based reagents are recommended for sterically hindered amino acids. |

Experimental Protocols

Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate a solution of the standard Fmoc-amino acid (3-5 equivalents relative to resin loading), a suitable coupling reagent (e.g., HBTU, 3-5 eq.), and DIPEA (6-10 eq.) in DMF.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

For the incorporation of this compound, use the same procedure. Due to potential steric hindrance, a longer coupling time (2-4 hours) or a double coupling may be beneficial.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and wash the pellet with cold ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Post-Synthetic Modification via CuAAC (On-Resin)

This protocol describes the copper-catalyzed click reaction of an alkyne-containing molecule to the azide-modified peptide while it is still attached to the resin.

Materials:

-

Azide-functionalized peptide-resin

-

Alkyne-containing molecule (e.g., fluorescent dye, drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

DMF or other suitable solvent

Procedure:

-

Resin Swelling: Swell the azide-functionalized peptide-resin in DMF.

-

Prepare Click Cocktail: In a separate vial, dissolve the alkyne-containing molecule (1.5-5 equivalents relative to the peptide) in DMF.

-

Prepare Catalyst Solution: In another vial, prepare a solution of CuSO₄ (0.5-1 eq.) and THPTA (2.5-5 eq.) in DMF/water.

-

Initiate Reaction: Add the alkyne solution to the resin, followed by the catalyst solution. Finally, add a freshly prepared solution of sodium ascorbate (5-10 eq.) to reduce Cu(II) to the active Cu(I) species.

-

Reaction: Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM.

-

Cleavage and Purification: Proceed with the cleavage and purification of the conjugated peptide as described in the SPPS protocol.

Caption: General workflow for on-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Post-Synthetic Modification via SPAAC (In Solution)

This protocol describes the copper-free click reaction of a strained alkyne (e.g., DBCO) to the purified azide-modified peptide in solution.

Materials:

-

Purified azide-functionalized peptide

-

Strained alkyne-containing molecule (e.g., DBCO-NHS ester, DBCO-dye)

-

Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of buffer and a compatible organic solvent (e.g., DMSO)

Procedure:

-

Dissolve Reactants: Dissolve the purified azide-peptide in the chosen reaction buffer. In a separate tube, dissolve the strained alkyne-containing molecule (1.2-2 equivalents) in a minimal amount of a compatible organic solvent like DMSO, and then add it to the peptide solution.

-

Reaction: Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours, depending on the concentrations of the reactants.

-

Monitoring: The progress of the reaction can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, purify the conjugated peptide using RP-HPLC to remove any unreacted starting materials.

Caption: General workflow for in-solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Applications in Research and Drug Development

The versatility of this compound has made it an invaluable tool in various areas of scientific research and pharmaceutical development.

-

Peptide-Drug Conjugates (PDCs): By incorporating this compound into a targeting peptide, a cytotoxic drug can be attached via click chemistry. This approach allows for the targeted delivery of the drug to specific cells, such as cancer cells, thereby increasing efficacy and reducing off-target toxicity.

-

Fluorescent Labeling and Imaging: Fluorescent dyes functionalized with an alkyne can be readily attached to azide-modified peptides. These labeled peptides are crucial for studying peptide localization, receptor binding, and cellular uptake using techniques like fluorescence microscopy and flow cytometry.

-

Protein Engineering: this compound can be used to synthesize peptide fragments that are then ligated to larger proteins, allowing for the introduction of specific functionalities or modifications at precise locations.

-

Development of Novel Biomaterials: The ability to conjugate peptides to polymers or surfaces via click chemistry is utilized in the creation of advanced biomaterials for tissue engineering, diagnostics, and drug delivery systems.

-

Peptide Cyclization: Intramolecular click reactions between an azide and an alkyne within the same peptide chain can be used to create cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts.

Conclusion

This compound is a powerful and versatile building block that has significantly expanded the toolbox of peptide chemists and drug developers. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide handle provide a reliable method for the site-specific modification of peptides. The ability to perform highly efficient click chemistry reactions opens up a vast landscape of possibilities for creating novel peptide-based therapeutics, diagnostics, and research tools. This guide provides the foundational knowledge and protocols to effectively utilize this compound in a variety of applications, paving the way for future innovations in the field.

References

An In-depth Technical Guide to N⁶-(tert-Butoxycarbonyl)-N²-(9-fluorenylmethoxycarbonyl)-L-lysine and its D-Enantiomer for Advanced Peptide Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of N³-D-Lys(Fmoc)-OH and N³-L-Lys(Fmoc)-OH, two critical building blocks in modern peptide chemistry. The core difference between these molecules lies in their stereochemistry at the alpha-carbon, a subtle distinction that imparts significant and divergent properties to the peptides into which they are incorporated. This guide will delve into their physicochemical characteristics, their impact on peptide stability, biological activity, and conformation, and provide detailed experimental protocols for their use.

Physicochemical Properties

While sharing the same molecular formula and weight, the stereochemical difference between N³-D-Lys(Fmoc)-OH and N³-L-Lys(Fmoc)-OH is fundamental. The "L" (levorotatory) configuration is the naturally occurring form of amino acids in proteins, while the "D" (dextrorotatory) form is its non-natural mirror image.

| Property | N³-D-Lys(Fmoc)-OH | N³-L-Lys(Fmoc)-OH |

| Synonyms | Fmoc-D-azidolysine, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid | Fmoc-L-azidolysine, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid |

| Molecular Formula | C₂₁H₂₂N₄O₄ | C₂₁H₂₂N₄O₄ |

| Molecular Weight | 394.4 g/mol | 394.4 g/mol |

| CAS Number | 1198791-53-5[1][2] | 159610-89-6[3][4] |

| Appearance | White to off-white powder | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, NMP | Soluble in DMF, DMSO, NMP |

| Primary Application | Incorporation of a D-amino acid with a bioorthogonal handle for click chemistry | Incorporation of an L-amino acid with a bioorthogonal handle for click chemistry |

Core Differences and Their Impact on Peptide Properties

The seemingly minor difference in the spatial arrangement of the substituents around the alpha-carbon has profound implications for the resulting peptide's structure and function.

Stereochemistry: The Foundation of Functional Diversity

The core distinction between N³-D-Lys(Fmoc)-OH and N³-L-Lys(Fmoc)-OH is their stereochemistry. The L-isomer possesses the (S)-configuration at the alpha-carbon, which is the canonical form found in naturally occurring proteins. In contrast, the D-isomer has the (R)-configuration, making it a non-natural amino acid. This fundamental difference in chirality is the primary determinant of the distinct properties they confer upon a peptide.

Enhanced Proteolytic Stability with the D-Isomer

Peptides composed of L-amino acids are susceptible to degradation by proteases, enzymes that are stereospecific for the L-configuration. The incorporation of a D-amino acid, such as N³-D-Lysine, into a peptide chain introduces a non-natural stereocenter. This modification can significantly hinder the ability of proteases to recognize and cleave the peptide bonds adjacent to the D-residue, thereby increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life. This is a crucial advantage in the development of peptide-based therapeutics.

Modulation of Biological Activity

The stereochemistry of amino acid residues is often critical for the specific three-dimensional conformation a peptide adopts to bind to its biological target (e.g., a receptor or enzyme). Replacing an L-amino acid with its D-enantiomer can have several effects on biological activity:

-

Reduced Activity: If the L-configuration is essential for the peptide's interaction with its target, substitution with a D-amino acid will likely decrease or abolish its biological activity.

-

Enhanced Activity: In some cases, the D-isomer may induce a conformation that has a higher affinity for the target, leading to increased potency.

-

Altered Specificity: The change in stereochemistry can alter the peptide's binding profile, potentially leading to interactions with different targets.

Influence on Peptide Conformation and Secondary Structure

The incorporation of a D-amino acid can significantly influence the local and global conformation of a peptide. While long stretches of L-amino acids favor the formation of right-handed α-helices, the introduction of a D-amino acid can disrupt this structure or promote the formation of alternative secondary structures, such as β-turns or even left-handed helices. This conformational flexibility allows for the design of peptides with unique three-dimensional shapes and potentially novel biological functions.

Applications in Research and Drug Development

The choice between N³-L-Lys(Fmoc)-OH and N³-D-Lys(Fmoc)-OH is a strategic one, dictated by the desired properties of the final peptide.

N³-L-Lys(Fmoc)-OH: The Versatile Natural Mimic

-

Mimicking Natural Peptides: For structure-activity relationship (SAR) studies of natural peptides, the L-isomer is the logical choice to maintain the native stereochemistry.

-

Bioconjugation Handle: The azide group serves as a bioorthogonal handle for "click chemistry," allowing for the site-specific attachment of various molecules such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) to improve pharmacokinetic properties, without altering the natural stereochemistry of the peptide backbone.[3]

N³-D-Lys(Fmoc)-OH: The Tool for Enhanced Stability and Novel Conformations

-

Developing Proteolytically Resistant Peptides: The primary application of the D-isomer is to enhance the stability of peptides against enzymatic degradation, a critical step in transforming a bioactive peptide into a viable drug candidate.

-

Modulating Biological Activity: The D-isomer can be used to fine-tune the biological activity of a peptide, potentially leading to analogues with improved potency or altered selectivity.

-

Creating Unique Peptide Structures: Researchers can leverage the conformational constraints imposed by the D-isomer to design peptides with novel three-dimensional structures and, consequently, novel functions.

Experimental Protocols

The following protocols provide a general framework for the incorporation of both N³-D-Lys(Fmoc)-OH and N³-L-Lys(Fmoc)-OH into peptides and their subsequent modification.

Protocol 1: Incorporation into Peptides via Fmoc-SPPS

This protocol describes the manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

N³-D-Lys(Fmoc)-OH or N³-L-Lys(Fmoc)-OH

-

Other Fmoc-protected amino acids

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

Pre-activate a solution of the desired Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin as in step 3.

-

Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, using either N³-D-Lys(Fmoc)-OH or N³-L-Lys(Fmoc)-OH at the desired position.

-